

L-Idose-13C: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *L-Idose-13C*

Cat. No.: *B12406319*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **L-Idose-13C**, a stable isotope-labeled monosaccharide, for its application in scientific research and drug development. This document covers the fundamental properties of **L-Idose-13C**, detailed experimental protocols for its use, and relevant biochemical pathways.

Core Concepts

L-Idose-13C is a form of L-Idose where one or more carbon atoms are replaced with the stable, non-radioactive isotope carbon-13 (^{13}C). This isotopic labeling allows for the tracing and quantification of L-Idose and its metabolic products in biological systems using techniques such as mass spectrometry and NMR spectroscopy.[1] L-Idose itself is a C-5 epimer of D-glucose and serves as a valuable tool in metabolic research, particularly in studies involving the polyol pathway and the enzyme aldose reductase.[2][3]

Basic Properties of L-Idose-13C

While specific physical properties for the isotopically labeled **L-Idose-13C** are not extensively documented, the properties of unlabeled L-Idose provide a close approximation. The primary difference lies in the molecular weight due to the presence of the ^{13}C isotope.

Property	Value	Reference
Molecular Formula	C ₅ ¹³ CH ₁₂ O ₆	[4]
Molecular Weight	181.15 g/mol	[5]
Appearance	White solid	
Solubility	10 mM in DMSO	
Boiling Point (unlabeled L-Idose)	527.10 °C	
Density (unlabeled L-Idose)	1.581 g/cm ³	
Storage	Store at <-15°C for long-term storage. Shipped at room temperature.	

Experimental Protocols

A significant application of L-Idose, and by extension **L-Idose-13C**, is in the study of aldose reductase, a key enzyme in the polyol pathway implicated in diabetic complications. L-Idose is an effective substrate for aldose reductase, making its labeled form an excellent tracer for enzyme activity and inhibitor screening.

Experimental Protocol: Aldose Reductase Kinetic Assay using L-Idose-13C

This protocol outlines a method for determining the kinetic parameters of aldose reductase using **L-Idose-13C** as a substrate. The reaction is monitored by measuring the change in absorbance at 340 nm, corresponding to the oxidation of NADPH.

Materials:

- Purified aldose reductase enzyme
- **L-Idose-13C**
- NADPH

- Aldose Reductase Assay Buffer (e.g., 0.25 M sodium phosphate buffer, pH 6.8, containing 0.38 M ammonium sulfate and 0.5 mM EDTA)
- 96-well UV-transparent microplate
- Temperature-controlled microplate reader

Procedure:

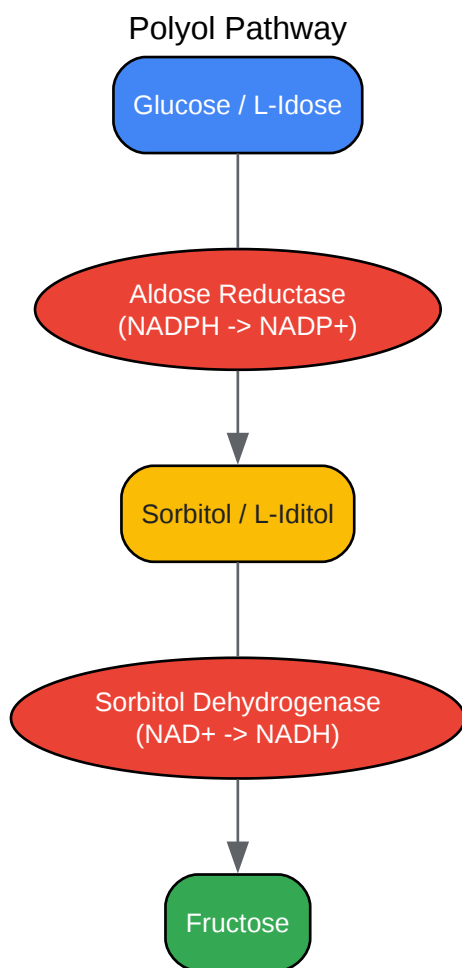
- Reagent Preparation:
 - Prepare a stock solution of **L-Idose-13C** in the assay buffer.
 - Prepare a stock solution of NADPH in the assay buffer. The concentration should be determined based on the desired final assay concentration (e.g., 0.18 mM - 0.2 mM).
 - Dilute the purified aldose reductase enzyme in cold assay buffer to the desired working concentration.
- Assay Setup:
 - In a 96-well microplate, add the following to each well:
 - Aldose Reductase Assay Buffer
 - NADPH solution
 - Varying concentrations of **L-Idose-13C** solution (to determine K_m)
 - Include control wells:
 - No enzyme control (to measure non-enzymatic NADPH oxidation)
 - No substrate control (to measure background enzyme activity)
- Enzyme Reaction Initiation and Measurement:
 - Pre-incubate the plate at 37°C for 5-10 minutes.

- Initiate the reaction by adding the diluted aldose reductase enzyme solution to each well.
- Immediately place the plate in the microplate reader and measure the decrease in absorbance at 340 nm in kinetic mode for 10-30 minutes at 37°C.
- Data Analysis:
 - Calculate the rate of NADPH oxidation ($\Delta OD/min$) from the linear portion of the kinetic curve.
 - Convert the rate to enzymatic activity ($\mu mol/min/mg$ of protein) using the molar extinction coefficient of NADPH ($6220 M^{-1}cm^{-1}$).
 - Plot the enzyme velocity against the **L-Idose-13C** concentration and fit the data to the Michaelis-Menten equation to determine K_m and V_{max} .

Visualizations

Biochemical Pathway: The Polyol Pathway

The following diagram illustrates the polyol pathway, where aldose reductase catalyzes the conversion of glucose to sorbitol. L-Idose can also serve as a substrate for this enzyme.



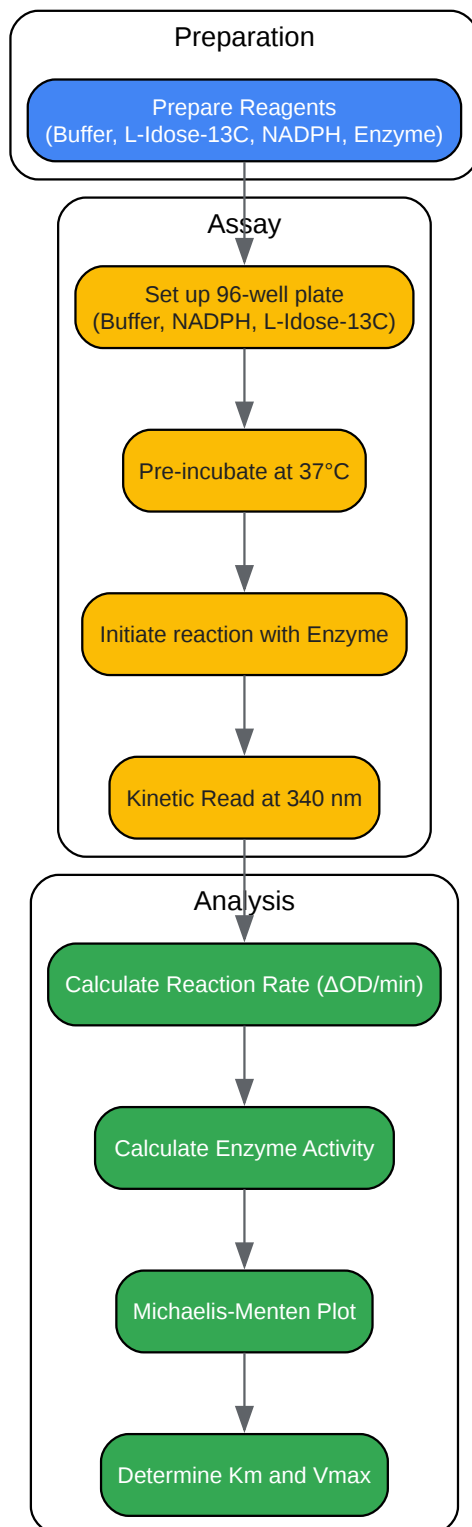
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Caption: The Polyol Pathway showing the action of Aldose Reductase.

Experimental Workflow: Aldose Reductase Assay

The diagram below outlines the key steps in the experimental workflow for the aldose reductase kinetic assay described above.

Workflow for Aldose Reductase Kinetic Assay

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Caption: Experimental workflow for an Aldose Reductase kinetic assay.

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